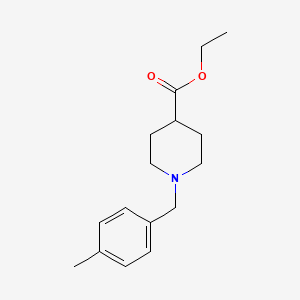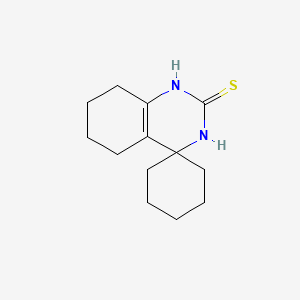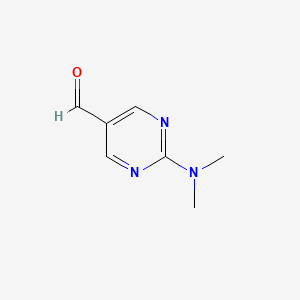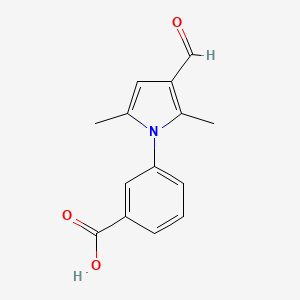![molecular formula C9H12N4 B1298844 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 42951-66-6](/img/structure/B1298844.png)
1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a member of the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Synthesis Analysis
The synthetic methods used for their synthesis usually start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The molecular formula of “1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is C9H12N4 . It has a molecular weight of 176.22 g/mol . The compound presents two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine” include a molecular weight of 176.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The compound has a topological polar surface area of 56.7 Ų .Applications De Recherche Scientifique
Application in Oncology
- Specific Scientific Field: Oncology
- Summary of the Application: The compound 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a type of purine analogue, which are important therapeutic tools due to their affinity to enzymes or receptors involved in critical biological processes . In this study, new 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines were designed and synthesized, and their cytotoxic potential was studied .
- Methods of Application or Experimental Procedures: The new derivatives were prepared through suitable arylhydrazines, and upon successive conversion first to aminopyrazoles, they were converted then to 1,6-disubstituted pyrazolo[3,4-b]pyridine-4-ones; this served as the starting point for the synthesis of the target compounds . The cytotoxic activity of the derivatives was evaluated against several human and murine cancer cell lines .
- Results or Outcomes: Substantial structure-activity relationships (SARs) could be extracted, mainly concerning the 4-alkylaminoethyl ethers, which showed potent in vitro antiproliferative activity in the low μM level (0.75–4.15 μΜ) without affecting the proliferation of normal cells . The most potent analogues underwent in vivo evaluation and were found to inhibit tumor growth in vivo in an orthotopic breast cancer mouse model . The novel compounds exhibited no systemic toxicity; they affected only the implanted tumors and did not interfere with the immune system of the animals .
Application in Pharmacology
- Specific Scientific Field: Pharmacology
- Summary of the Application: Pyrazolo[3,4-b]pyridine derivatives, including 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, have been found to possess a wide range of pharmacological properties . They are part of anxiolytic drugs such as cartazolate, tracazolate, etazolate, and a drug for the treatment of pulmonary hypertension riociguat .
- Methods of Application or Experimental Procedures: The derivatives are synthesized through suitable arylhydrazines, and upon successive conversion first to aminopyrazoles, they are converted then to 1,6-disubstituted pyrazolo[3,4-b]pyridine-4-ones . The pharmacological activity of the derivatives is evaluated through various in vitro and in vivo tests .
- Results or Outcomes: The derivatives have shown potent in vitro antiproliferative activity in the low μM level (0.75–4.15 μΜ) without affecting the proliferation of normal cells . The most potent analogues underwent in vivo evaluation and were found to inhibit tumor growth in vivo in an orthotopic breast cancer mouse model .
Application in Antifungal Research
- Specific Scientific Field: Antifungal Research
- Summary of the Application: 1H-Pyrazolo[3,4-d]pyrimidines, which include 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, have exhibited various biological activities, including antifungal properties .
- Methods of Application or Experimental Procedures: The antifungal activity of the derivatives is evaluated through various in vitro tests .
- Results or Outcomes: The derivatives have shown potent antifungal activity .
Application in Antimalarial Research
- Specific Scientific Field: Antimalarial Research
- Summary of the Application: Pyrazolo[3,4-b]quinoline derivatives, including 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, have been found to possess significant antimalarial properties .
- Methods of Application or Experimental Procedures: The antimalarial activity of the derivatives is evaluated through various in vitro tests .
- Results or Outcomes: The derivatives have shown potent antimalarial activity .
Application in Antiviral Research
- Specific Scientific Field: Antiviral Research
- Summary of the Application: Pyrazolo[3,4-b]quinoline derivatives, including 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, have been found to possess significant antiviral properties .
- Methods of Application or Experimental Procedures: The antiviral activity of the derivatives is evaluated through various in vitro tests .
- Results or Outcomes: The derivatives have shown potent antiviral activity .
Propriétés
IUPAC Name |
1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-5-4-6(2)11-9-7(5)8(10)12-13(9)3/h4H,1-3H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFIBVYIMICNDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351337 |
Source


|
| Record name | 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
CAS RN |
42951-66-6 |
Source


|
| Record name | 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42951-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)










